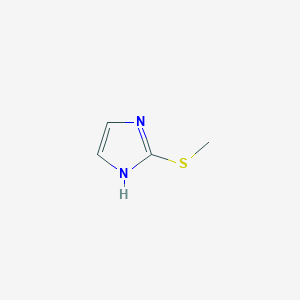

2-(Methylthio)-1H-imidazole

Übersicht

Beschreibung

2-(Methylthio)-1H-imidazole is a compound that belongs to the class of imidazoles, which are heterocyclic compounds characterized by a five-membered ring containing two nitrogen atoms at non-adjacent positions. The presence of a methylthio substituent in the molecule suggests potential applications in pharmaceuticals, materials science, and as an intermediate in organic synthesis.

Synthesis Analysis

The synthesis of imidazole derivatives, including those with methylthio substituents, has been explored through various methods. One-pot synthesis approaches have been reported, such as the [2 + 2 + 1] cycloannulation of 1,3-bishet(aryl)-monothio-1,3-diketones with α-substituted methylamines and sodium nitrite, leading to trisubstituted imidazoles . Additionally, 1-(methyldithiocarbonyl)imidazole has been used as a thiocarbonyl transfer reagent for the synthesis of substituted thioureas . Another method involves the reaction of methyl isothiocyanate with lithium diisopropylamide, followed by alkylation, to yield 1-methyl-2,5-bis(methylthio)imidazole .

Molecular Structure Analysis

The molecular structure of imidazole derivatives can be complex due to the potential for tautomerism and the presence of various substituents. For instance, copper complexes of bidentate imidazole/thioether ligands have been studied, revealing different bonding patterns depending on the oxidation state of the copper . The crystal structure of 7-ethoxycarbonyl-2-methyl-6-methylthio-1H-imidazo[1,2-b]pyrazole has been determined, showing a triclinic system with specific bond lengths and angles .

Chemical Reactions Analysis

Imidazole derivatives participate in a variety of chemical reactions. For example, 4,5-dihydro-2-(methylthio)-1H-imidazoles can react with active methylene compounds to form substituted methyleneimidazolidines . The direction of alkylation in asymmetric substituted imidazoles has been studied, showing regioselectivity towards the N(1) atom . Furthermore, imidazo[1,2-c]pteridines with a functional group at the 6-position have been synthesized through nucleophilic replacement reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(methylthio)-1H-imidazole derivatives are influenced by their molecular structure. These properties include solubility, melting points, and reactivity, which are essential for their applications in various fields. The regiospecific synthesis of 4,5-diaryl-1-methyl-2-(methylthio)-1H-imidazoles has been achieved, and their structures have been confirmed through spectroscopic methods . The ambidentate properties of asymmetric substituted imidazoles have been characterized, providing insights into their chemical behavior .

Wissenschaftliche Forschungsanwendungen

Organic Chemistry and Pharmaceuticals

2-(Methylthio)-1H-imidazole is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, and agrochemicals . It is often used in the production of complex molecules from structurally simple compounds .

Method of Application

The compound is typically stored in a cool, dry place in a tightly closed container, away from oxidizing agents . It is soluble in water, though to a lesser extent .

Results and Outcomes

The specific outcomes of the use of 2-(Methylthio)-1H-imidazole in organic synthesis, pharmaceuticals, and agrochemicals can vary widely depending on the specific reactions and compounds involved .

Rhodium(I)-Catalysed Reactions

2-(Methylthio)-1H-imidazole has been used in the rhodium(I)-catalysed reaction of aromatic amides with maleimides .

Method of Application

The reaction of aromatic amides that contain a 2-(methylthio)aniline directing group with maleimides gives isoindolone spirosuccinimides as products under aerobic, metal oxidant-free, and solvent-free conditions . The reaction proceeds via the following main steps:

Results and Outcomes

The use of an energetic span model along with the determination of the kinetic isotopic effect showed that the determining transition state step for the reaction is the oxidative addition/migratory insertion step . The reaction results in the production of isoindolone spirosuccinimide derivatives .

Biodevices

2-(Methylthio)-1H-imidazole is used in the design, synthesis, and application of 2-methacryloyloxyethyl phosphorylcholine polymers for biodevices .

Method of Application

The polymers are used to construct biocompatible surfaces and interfaces with high antibiofouling performance for both macroscopic and microscopic applications . They are used in microfluidic devices, biosensors/bioprobes, artificial implants, and drug delivery systems .

Results and Outcomes

The polymers have shown an outstanding ability to prevent nonspecific protein adsorption . This property makes them excellent materials for the construction of biocompatible surfaces and interfaces .

Drug Discovery & Development

2-(Methylthio)-1H-imidazole is used as an agonist for the P2γ purinergic receptor .

Method of Application

2-(Methylthio)-1H-imidazole is an ATP analog that is a more selective agonist of the P2γ purinergic receptor . It is used in drug discovery and development .

Results and Outcomes

The specific outcomes of the use of 2-(Methylthio)-1H-imidazole in drug discovery and development can vary widely depending on the specific reactions and compounds involved .

Bioinspired Materials

2-(Methylthio)-1H-imidazole is used in the design, synthesis, and application of bioinspired materials .

Method of Application

A polymer family containing 2-methacryloyloxyethyl phosphorylcholine (MPC), which has a zwitterionic phosphorylcholine headgroup inspired by the structure of the cell membrane, has shown an outstanding ability to prevent nonspecific protein adsorption . This property makes MPC polymers excellent materials for the construction of biocompatible surfaces and interfaces with high antibiofouling performance for both macroscopic and microscopic applications .

Results and Outcomes

The polymers can be applied in biological systems and perform their desired functions without excessive adverse responses from the system . They have been used for several decades in a broad range of fields such as chemistry, biology, bioengineering, medicine, pharmaceutical science, drug discovery, materials science, and environmental science .

Anticancer, Antioxidant, Antimicrobial and Anti-inflammatory Agent

2-(Methylthio)-1H-imidazole is used in the development of drugs with anticancer, antioxidant, antimicrobial and anti-inflammatory properties .

Method of Application

The 2-aminothiazole scaffold, which contains 2-(Methylthio)-1H-imidazole, is one of the characteristic structures in drug development . It has several biological activities that allow it to act as an anticancer, antioxidant, antimicrobial and anti-inflammatory agent, among other things .

Results and Outcomes

Various 2-aminothiazole-based derivatives have been developed for medical applications . The specific outcomes can vary widely depending on the specific reactions and compounds involved .

Safety And Hazards

Eigenschaften

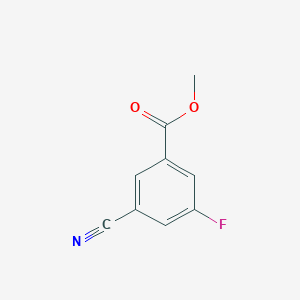

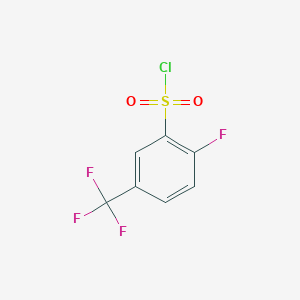

IUPAC Name |

2-methylsulfanyl-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2S/c1-7-4-5-2-3-6-4/h2-3H,1H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVOCLWUDDWXHFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80997984 | |

| Record name | 2-(Methylsulfanyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80997984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Methylthio)-1H-imidazole | |

CAS RN |

7666-04-8 | |

| Record name | 1H-Imidazole, 2-(methylthio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007666048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Methylsulfanyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80997984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(methylsulfanyl)-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Chloropyrrolo[1,2-a]pyrazine](/img/structure/B155766.png)